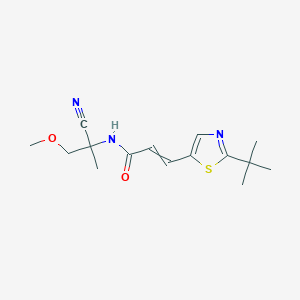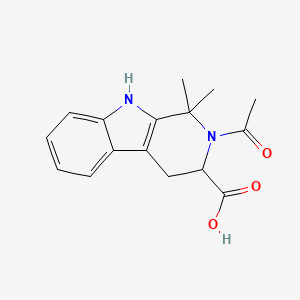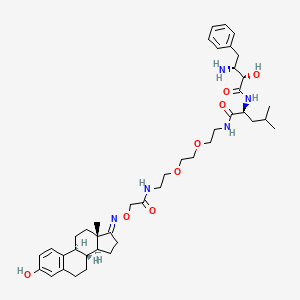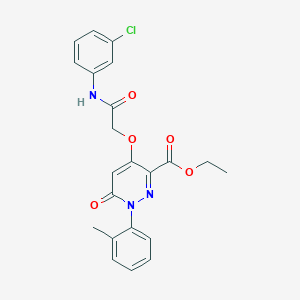
1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.7 g/mol . This compound is part of the imidazolidin-2-one family, which is known for its presence in various pharmaceuticals, natural products, and synthetic intermediates .
Vorbereitungsmethoden
The synthesis of 1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE can be achieved through several routes. One common method involves the direct incorporation of the carbonyl group into 1,2-diamines . Another approach is the diamination of olefins, which involves the addition of nitrogen groups to olefins . Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also used to synthesize this compound . Industrial production methods often employ metal catalysis and organocatalysis to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidants like carbon monoxide and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the direct carbonylation with carbon monoxide can lead to the formation of imidazolidin-2-ones .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties and its role in the development of new drugs . Additionally, it is used in industrial applications, such as the production of chiral auxiliaries for asymmetric transformations .
Wirkmechanismus
The mechanism of action of 1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE can be compared with other similar compounds, such as 1-benzyl-3-(chloroacetyl)imidazolidin-2-one and other imidazolidin-2-one derivatives . These compounds share similar structural motifs but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse applications in various fields .
Eigenschaften
IUPAC Name |
1-benzyl-3-(2-chloroacetyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-11(16)15-7-6-14(12(15)17)9-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQROFOGLWSTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2647215.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2647217.png)

![Methyl 4-[(3,5-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2647219.png)




![1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2647230.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2647231.png)

![4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2647233.png)

![1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate](/img/structure/B2647237.png)
